molecular formula C17H17N3O3 B5331247 3-nitro-N-[(Z)-1-phenylbutylideneamino]benzamide

3-nitro-N-[(Z)-1-phenylbutylideneamino]benzamide

Cat. No.: B5331247
M. Wt: 311.33 g/mol
InChI Key: IUCCJLGRRWREOO-VLGSPTGOSA-N
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Description

3-nitro-N-[(Z)-1-phenylbutylideneamino]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a nitro group, a phenyl group, and a butylideneamino group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-N-[(Z)-1-phenylbutylideneamino]benzamide typically involves the condensation of 3-nitrobenzoyl chloride with (Z)-1-phenylbutylideneamine. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the acyl chloride. The reaction mixture is usually stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

Industrial production of benzamide derivatives, including this compound, often employs green chemistry principles to minimize environmental impact. Methods such as direct condensation of carboxylic acids and amines in the presence of catalysts like diatomite earth@IL/ZrCl4 under ultrasonic irradiation have been reported . These methods offer advantages such as high yields, low reaction times, and eco-friendly processes.

Chemical Reactions Analysis

Types of Reactions

3-nitro-N-[(Z)-1-phenylbutylideneamino]benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in water.

Major Products

    Reduction: 3-amino-N-[(Z)-1-phenylbutylideneamino]benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Hydrolysis: 3-nitrobenzoic acid and (Z)-1-phenylbutylideneamine.

Scientific Research Applications

3-nitro-N-[(Z)-1-phenylbutylideneamino]benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a drug candidate due to its structural similarity to other bioactive benzamides.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3-nitro-N-[(Z)-1-phenylbutylideneamino]benzamide involves its interaction with specific molecular targets. For example, benzamide derivatives have been shown to act as allosteric activators of glucokinase, an enzyme involved in glucose metabolism . The compound binds to the allosteric site of the enzyme, enhancing its activity and leading to increased glucose uptake and utilization.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-nitro-N-[(Z)-1-phenylbutylideneamino]benzamide is unique due to the presence of both a nitro group and a butylideneamino group, which confer specific chemical reactivity and potential biological activity. Its structural complexity allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

3-nitro-N-[(Z)-1-phenylbutylideneamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c1-2-7-16(13-8-4-3-5-9-13)18-19-17(21)14-10-6-11-15(12-14)20(22)23/h3-6,8-12H,2,7H2,1H3,(H,19,21)/b18-16-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUCCJLGRRWREOO-VLGSPTGOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=NNC(=O)C1=CC(=CC=C1)[N+](=O)[O-])C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C(=N/NC(=O)C1=CC(=CC=C1)[N+](=O)[O-])/C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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